anisomycin - 27958-09-4

anisomycin

Catalog Number: EVT-1556433
CAS Number: 27958-09-4
Molecular Formula: C14H19NO4
Molecular Weight: 265.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Acetic acid [(2S,3R,4R)-4-hydroxy-2-[(4-methoxyphenyl)methyl]-3-pyrrolidinyl] ester is a member of methoxybenzenes.
Overview

Anisomycin, also known as flagecidin, is an antibiotic produced by the bacterium Streptomyces griseolus. It is primarily recognized for its ability to inhibit protein synthesis in eukaryotic cells by targeting the 60S ribosomal subunit, thereby blocking peptide bond formation and elongation of the polypeptide chain. Additionally, anisomycin has been shown to partially inhibit DNA synthesis at concentrations that significantly affect protein synthesis. Its pharmacological effects extend to activating various signaling pathways, including stress-activated protein kinases and mitogen-activated protein kinases, which play critical roles in cellular stress responses and apoptosis .

Source

Anisomycin was first isolated in 1954 from Streptomyces roseochromogenes and later from Streptomyces griseolus. The compound's discovery was pivotal in understanding its potential therapeutic applications against protozoa, fungi, and certain bacterial infections .

Classification

Anisomycin belongs to the class of pyrrolidine antibiotics. It is categorized as a protein synthesis inhibitor and nucleic acid synthesis inhibitor due to its dual mechanism of action on ribosomal function and DNA processes .

Synthesis Analysis

Methods

The biosynthesis of anisomycin involves several key precursors derived from amino acids and other metabolites. Research indicates that tyrosine, glycine, methionine, and acetate are crucial for its production. Notably, tyrosine contributes to the pyrrolidine ring structure, while methionine is implicated in methylation processes critical for the compound's final structure. The biosynthetic pathway has been elucidated through fermentation studies that tracked radioactive isotopes in labeled amino acids .

Technical Details

A significant study identified a biosynthetic gene cluster responsible for anisomycin production in Streptomyces hygrospinosus. This cluster includes genes such as aniQ, which encodes an aminotransferase, and aniP, which encodes a transketolase, both essential for assembling the molecular backbone of anisomycin .

Molecular Structure Analysis

Structure

Anisomycin has a complex molecular structure characterized by a pyrrolidine ring system with a methoxyphenyl group. The IUPAC name for anisomycin is [(2R,3S,4S)-4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl] acetate. Its chemical formula is C₁₄H₁₉NO₄, with a molecular weight of approximately 265.31 g/mol .

Data

  • Molecular Weight: 265.305 g/mol
  • Chemical Formula: C₁₄H₁₉NO₄
  • Solubility: Soluble in dimethyl sulfoxide (DMSO), ethyl acetate, and dichloromethane; slightly soluble in water .
Chemical Reactions Analysis

Reactions

Anisomycin primarily acts by inhibiting peptidyl transferase activity within the 60S ribosomal subunit of eukaryotic ribosomes. This inhibition effectively halts protein synthesis by preventing the formation of peptide bonds during translation. Additionally, it can induce apoptosis in various cell types through its effects on cellular signaling pathways .

Technical Details

The mechanism involves binding to the ribosomal subunit and obstructing the active site necessary for peptide bond formation. This action leads to a cascade of downstream effects on cell viability and function due to disrupted protein synthesis.

Mechanism of Action

Process

Anisomycin exerts its effects by binding to the ribosome's peptidyl transferase center within the 60S subunit. This binding inhibits the enzymatic activity required for peptide bond formation during translation. As a consequence, not only is protein synthesis halted, but this disruption also activates stress response pathways within cells, leading to apoptosis under certain conditions .

Data

Research has demonstrated that anisomycin can activate stress-activated protein kinases (SAPKs), particularly p38 MAPK and c-Jun N-terminal kinase (JNK), which are involved in cellular responses to stress and inflammation .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH: The compound's solution pH may vary depending on concentration and solvent.
  • Solubility: As mentioned earlier, anisomycin is soluble in organic solvents but has limited solubility in water.

Relevant analyses indicate that anisomycin maintains stability under acidic conditions but may degrade under extreme pH levels or prolonged exposure to light .

Applications

Scientific Uses

Anisomycin has diverse applications in scientific research:

  • Protein Synthesis Studies: It is widely used as a tool to study mechanisms of protein synthesis inhibition in eukaryotic cells.
  • Memory Research: Anisomycin has been investigated for its potential role in memory consolidation studies due to its ability to interfere with long-term memory formation.
  • Immunology: Recent research suggests that anisomycin may have immunomodulatory properties, influencing T cell behavior and potentially aiding in transplantation studies .
  • Microbiology: Anisomycin serves as a selective agent in culture media for isolating pathogenic Neisseria species .
Historical Discovery and Isolation of Anisomycin

Early Identification in Streptomyces Species

Anisomycin was first isolated in 1954 by research chemists Ben Sobin and Fred Tanner during a systematic screening of Streptomyces strains for antimicrobial compounds. The antibiotic was recovered from Streptomyces griseolus (later reclassified as Streptomyces sp. NRRL 2426) found in soil samples. Initial bioactivity assays demonstrated potent activity against protozoan parasites Trichomonas vaginalis and Endamoeba histolytica, suggesting clinical potential for treating vaginal and intestinal infections [1] [4] [7]. The compound was initially designated "anisomycin" due to its structural relationship to anisic acid derivatives observed in early chemical analyses. By 1956, clinical trials in Mexico confirmed its efficacy against intestinal amebiasis, cementing interest in its mechanism and biosynthesis [4] [7].

Table 1: Key Historical Milestones in Anisomycin Discovery

YearEventSignificance
1954Isolation from S. griseolus by Sobin & TannerFirst identification and antimicrobial characterization
1956Clinical trials for intestinal amebiasisValidation of antiprotozoal efficacy in humans
1967Mechanism of action elucidated by GrollmanConfirmed inhibition of eukaryotic protein synthesis at 60S ribosomal subunit
1970sAdoption in Martin Lewis AgarDiagnostic application for selective isolation of pathogenic Neisseria species

Taxonomic Classification of Producer Organisms

The taxonomy of anisomycin-producing strains has undergone significant revision. Initial producer organisms were classified as:

  • Streptomyces griseolus: The primary source strain identified by Sobin and Tanner, characterized by greyish aerial mycelium and spiral spore chains [1] [8].
  • Streptomyces roseochromogenes and Streptomyces hygrospinosus var. beijingensis: Later discovered producers, expanding the biosynthetic diversity within the genus [5].

Modern genomic analyses revealed substantial taxonomic complexities within Streptomyces. The genus contains >950 species, with frequent reclassifications due to overspeciation and phenotypic ambiguities. S. griseolus belongs to the S. griseus 16S rRNA clade—one of the most taxonomically challenging groups. Multi-locus sequence typing (MLST) incorporating housekeeping genes (atpD, gyrB, recA, rpoB, trpB) has clarified phylogenies, showing that strains historically named S. griseolus may represent distinct genomic species [2] [8]. Notably, the Streptomyces genome features a linear chromosome (6–12 Mbp) with high G-C content (~70%) and instability driving rearrangement, complicating species delineation [8].

Table 2: Producer Organisms and Taxonomic Status

Original ClassificationCurrent Taxonomic StatusGenomic Features
Streptomyces griseolusValidated species (LPSN)Linear chromosome; 8.1 Mbp size
Streptomyces roseochromogenesIndependent speciesProduces multiple pyrrolidine antibiotics
Streptomyces hygrospinosusVariant beijingensis recognizedGenome sequenced (9.09 Mbp); encodes ani cluster

Chronological Evolution of Structural Elucidation

The structural characterization of anisomycin (C₁₄H₁₉NO₄) progressed through distinct phases:

  • 1950s–1960s: Initial Chemical Proposals: Early work identified its pyrrolidine core and p-methoxybenzyl side chain. Chemical degradation suggested relationships to tyrosine-derived alkaloids, but the stereochemistry remained unresolved [1] [4].
  • 1960s: X-ray Crystallography Breakthrough: Definitive structural assignment confirmed the molecule as (2R,3S,4S)-4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl acetate, establishing absolute stereochemistry critical for bioactivity [5].
  • 1970s: Biosynthesis Studies: Isotope labeling by Butler revealed unexpected precursors:
  • Tyrosine → Aromatic ring and C2 of pyrrolidine
  • Glycine/Acetate → C4 and C5
  • Methionine (via SAM) → Methoxy groupDeacetylanisomycin was identified as a biosynthetic intermediate, though C3 and nitrogen origins remained enigmatic [4] [5].
  • 2017: Genomic Insights: The ani biosynthetic gene cluster was identified in S. hygrospinosus var. beijingensis via bioactivity-guided screening. Core genes include:
  • aniP: Transketolase forming the molecular backbone
  • aniQ: PLP-dependent aminotransferase for deamination/reamination
  • aniO: Glycosyltransferase enabling cryptic glycosylation
  • aniN: Dehydrogenase catalyzing pyrrolidine formation [5]

Table 3: Structural Elucidation Timeline

PeriodMethodologyKey Findings
1954–1960Chemical degradationPyrrolidine core; p-methoxybenzyl substituent; acetate moiety
1960sX-ray crystallographyAbsolute stereochemistry (2R,3S,4S) confirmed
1970sIsotope labelingTyrosine, glycine, acetate, and methionine as biosynthetic precursors
2017Genome mining & heterologous expressionani cluster (28.67 kb) with 4 core enzymes; cryptic glycosylation step revealed

The biosynthesis involves a unique pathway diverging from typical nonribosomal peptide synthetase (NRPS) logic. AniP incorporates α-keto acids into a glycolytic intermediate, while AniO’s glycosylation is essential for downstream cyclization—a rare mechanism for bacterial alkaloids [5].

Properties

CAS Number

27958-09-4

Product Name

anisomycin

IUPAC Name

[(2S,3R,4R)-4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl] acetate

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C14H19NO4/c1-9(16)19-14-12(15-8-13(14)17)7-10-3-5-11(18-2)6-4-10/h3-6,12-15,17H,7-8H2,1-2H3/t12-,13+,14+/m0/s1

InChI Key

YKJYKKNCCRKFSL-BFHYXJOUSA-N

SMILES

CC(=O)OC1C(CNC1CC2=CC=C(C=C2)OC)O

Canonical SMILES

CC(=O)OC1C(CNC1CC2=CC=C(C=C2)OC)O

Isomeric SMILES

CC(=O)O[C@H]1[C@@H](CN[C@H]1CC2=CC=C(C=C2)OC)O

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